N-(4-(furan-3-yl)benzyl)-5-methylisoxazole-3-carboxamide
CAS No.: 2034350-23-5
Cat. No.: VC7249804
Molecular Formula: C16H14N2O3
Molecular Weight: 282.299
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034350-23-5 |
---|---|
Molecular Formula | C16H14N2O3 |
Molecular Weight | 282.299 |
IUPAC Name | N-[[4-(furan-3-yl)phenyl]methyl]-5-methyl-1,2-oxazole-3-carboxamide |
Standard InChI | InChI=1S/C16H14N2O3/c1-11-8-15(18-21-11)16(19)17-9-12-2-4-13(5-3-12)14-6-7-20-10-14/h2-8,10H,9H2,1H3,(H,17,19) |
Standard InChI Key | GTSXYNPZLUFXNM-UHFFFAOYSA-N |
SMILES | CC1=CC(=NO1)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure features a 5-methylisoxazole-3-carboxamide core linked to a benzyl group substituted at the para position with a furan-3-yl moiety (Fig. 1). The isoxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is substituted with a methyl group at the 5-position and a carboxamide group at the 3-position. The benzyl bridge connects this system to a furan-3-yl group, introducing electron-rich aromaticity .
Table 1: Fundamental Chemical Properties
Property | Value | Source |
---|---|---|
CAS Number | 2034350-23-5 | |
Molecular Formula | ||
Molecular Weight | 282.29 g/mol | |
IUPAC Name | N-[[4-(furan-3-yl)phenyl]methyl]-5-methyl-1,2-oxazole-3-carboxamide |
Electronic and Steric Characteristics
The furan ring’s electron-donating nature enhances the compound’s aromatic π-system, potentially influencing its reactivity in electrophilic substitution reactions. The methyl group on the isoxazole introduces steric bulk, which may modulate interactions with biological targets or synthetic intermediates .
Synthesis and Reaction Pathways
Table 2: Hypothetical Synthetic Steps
Step | Reaction Type | Reagents/Conditions | Product |
---|---|---|---|
1 | Cyclization | Hydroxylamine, acetylacetone | 5-Methylisoxazole-3-carboxylic acid |
2 | Amide Coupling | HBTU, DIPEA, DMF | N-(4-(furan-3-yl)benzyl)-5-methylisoxazole-3-carboxamide |
Industrial-Scale Production Challenges
Scaling up synthesis requires optimization of:
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Solvent Systems: Polar aprotic solvents like DMF or DMSO are likely used to enhance solubility of intermediates.
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Purification Techniques: Column chromatography or recrystallization may be employed to achieve high purity.
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Yield Optimization: Continuous flow reactors could improve reaction efficiency and reduce side products .
Physicochemical Properties
Spectroscopic Characteristics
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IR Spectroscopy: Expected peaks include ~1670 cm (amide I band) and ~3300 cm (amide II band).
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NMR Spectroscopy:
Target Class | Mechanism of Action | Example Compounds |
---|---|---|
Kinases | ATP-binding site inhibition | Imatinib analogs |
Bacterial Topoisomerases | DNA replication interference | Ciprofloxacin derivatives |
Material Science
The compound’s aromatic systems could serve as:
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Ligands in Coordination Chemistry: Binding to transition metals for catalytic applications.
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Building Blocks for Polymers: Incorporation into conjugated polymers for optoelectronic devices.
Challenges and Future Directions
Research Gaps
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Pharmacokinetic Studies: Absence of data on absorption, distribution, metabolism, and excretion (ADME).
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Toxicity Profiling: Need for in vitro and in vivo safety assessments.
Synthetic Innovations
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Catalytic Asymmetric Synthesis: Development of enantioselective routes for chiral analogs.
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Green Chemistry Approaches: Solvent-free reactions or biocatalytic methods to enhance sustainability.
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